2'-Nor Thiamine Hydrochloride Salt

Description

Contextualization of Thiamine (B1217682) (Vitamin B1) in Biological Systems

Thiamine, also known as Vitamin B1, is a water-soluble vitamin essential for the proper functioning of various cells in the body. nih.govharvard.edu Its biologically active form, thiamine pyrophosphate (TPP), previously known as cocarboxylase, is synthesized in the cytosol and serves as a critical coenzyme for a multitude of enzymes involved in fundamental metabolic pathways. wikipedia.orgnumberanalytics.com

The primary role of thiamine is in energy metabolism, particularly the breakdown of carbohydrates. medlineplus.gov TPP is an indispensable cofactor for key enzymatic complexes, including:

Pyruvate (B1213749) Dehydrogenase Complex: Converts pyruvate to acetyl-CoA, a vital entry point into the citric acid cycle (Krebs cycle) for energy production. numberanalytics.commdpi.com

α-Ketoglutarate Dehydrogenase Complex: A key enzyme in the citric acid cycle. wikipedia.orgmdpi.com

Transketolase: An essential enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for synthesizing NADPH and the precursors for nucleotide synthesis. wikipedia.orgresearchgate.net

Branched-chain α-keto acid Dehydrogenase Complex: Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). wikipedia.orgmdpi.com

Given its central role in glucose metabolism, the brain and nervous system, which have high energy demands, are particularly dependent on thiamine. nih.govharvard.edu It is involved in nerve impulse propagation and the maintenance of the myelin sheath. nih.gov Thiamine also plays a part in the synthesis of neurotransmitters. nih.govnih.gov Consequently, thiamine deficiency can lead to severe neurological and cardiovascular complications. nih.gov

Rationale for Investigating Thiamine Structural Analogs and Antagonists

The study of thiamine's structural analogs and antagonists is a significant area of research driven by several key objectives. These modified compounds serve as powerful tools to probe the intricate mechanisms of thiamine-dependent processes. By introducing specific structural changes to the thiamine molecule, researchers can investigate how these alterations affect binding to enzymes and transporters, and the subsequent catalytic activity. nih.govnih.gov

Thiamine antagonists, also known as antivitamins, are molecules that impede the normal function of thiamine. nih.gov They can act through various mechanisms, such as:

Inhibiting thiamine transport into cells. nih.gov

Blocking the enzymatic synthesis of TPP. nih.govnih.gov

Competing with TPP for the binding site on dependent enzymes, acting as anti-coenzymes. nih.gov

Studying these antagonists helps to elucidate the molecular basis of thiamine-related diseases and provides models for thiamine deficiency. nih.govscispace.com For example, antagonists like oxythiamine (B85929) and pyrithiamine (B133093) are used in experimental settings to induce thiamine deficiency in cell cultures and animal models, allowing for detailed investigation of the resulting biochemical and physiological consequences, including neuronal cell death. nih.gov Furthermore, because thiamine biosynthesis is essential for the survival of many bacteria but not for mammals (who obtain it from their diet), the enzymes in this pathway are considered promising targets for the development of new antimicrobial agents. nih.govontosight.ai

Definition and Structural Pertinence of the 2'-Nor Modification in the Thiamine Framework

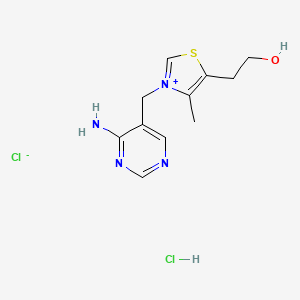

2'-Nor Thiamine Hydrochloride Salt is a synthetic structural analog of thiamine hydrochloride. The designation "2'-Nor" indicates a specific structural modification: the removal of a methyl group from the 2-position of the pyrimidine (B1678525) ring of the thiamine molecule. In standard thiamine, this position is occupied by a methyl group.

Table 1: Comparison of Thiamine and 2'-Nor Thiamine

| Property | Thiamine Hydrochloride | This compound |

|---|---|---|

| Systematic Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride hydrochloride | 3-[(4-amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-thiazolium chloride hydrochloride |

| Molecular Formula | C₁₂H₁₈Cl₂N₄OS | C₁₁H₁₆Cl₂N₄OS |

| Molecular Weight | 337.27 g/mol | 323.24 g/mol |

| Key Structural Difference | Contains a methyl group at the 2-position of the pyrimidine ring. | Lacks a methyl group at the 2-position of the pyrimidine ring. |

Data sourced from DrugBank and CymitQuimica. drugbank.comcymitquimica.com

Overview of Research Paradigms for Thiamine Derivatives

The investigation of thiamine derivatives like this compound employs a range of established research methodologies to characterize their biological and biochemical effects. These paradigms are designed to assess how structural modifications influence the compound's function compared to native thiamine.

A primary approach involves enzymatic assays . The ability of a thiamine analog to interact with TPP-dependent enzymes is a key area of study. Researchers assess whether the analog, once pyrophosphorylated, can act as a coenzyme or if it inhibits the enzyme's activity. nih.gov For instance, studies measure the activity of enzymes like erythrocyte transketolase in the presence of the analog to determine its functional impact. nih.gov The inhibition constant (Ki) is often determined to quantify the potency of antagonistic effects. nih.gov

Cell-based studies represent another critical research paradigm. Cultured cells, particularly neuronal cell lines, are used to investigate the effects of thiamine analogs on cellular processes. nih.gov These studies can reveal if an analog interferes with thiamine transport across the cell membrane or induces apoptosis (programmed cell death), which is a known consequence of severe thiamine deficiency. nih.govnih.gov

Transport studies utilize various techniques to directly measure the uptake of thiamine and its analogs into cells or across biological barriers like the blood-brain barrier. nih.gov These studies are crucial for understanding the bioavailability of the derivatives and their ability to compete with thiamine for transport proteins such as SLC19A3. nih.gov

Finally, synthesis and structural analysis form the foundation of this research. The chemical synthesis of novel thiamine derivatives allows for systematic modifications of the thiamine scaffold. nih.gov Advanced analytical techniques are then used to confirm the structure and purity of these compounds, ensuring that any observed biological effects can be confidently attributed to the specific structural alteration. lgcstandards.com

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C11H16Cl2N4OS |

|---|---|

Poids moléculaire |

323.2 g/mol |

Nom IUPAC |

2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

InChI |

InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |

Clé InChI |

FWNAAOBWGCASMX-UHFFFAOYSA-M |

SMILES canonique |

CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-] |

Origine du produit |

United States |

Advanced Structural Characterization and Computational Elucidation of 2 nor Thiamine Hydrochloride Salt

Spectroscopic Analysis for Structural Conformation

Spectroscopic methods are fundamental in determining the detailed molecular structure and electronic properties of a compound. For 2'-Nor Thiamine (B1217682) Hydrochloride Salt, a combination of NMR, IR, Raman, and UV-Vis spectroscopy would provide a comprehensive understanding of its structural conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, it is possible to unambiguously assign the chemical structure of 2'-Nor Thiamine Hydrochloride Salt.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key signals would include those for the protons on the pyrimidine (B1678525) and thiazolium rings, the methylene bridge, and the hydroxyethyl side chain. The absence of a signal corresponding to the 2'-methyl group, which is present in thiamine, would be a definitive confirmation of the "Nor" structure. The chemical shifts (δ) and spin-spin coupling constants (J) would provide information about the electronic environment and connectivity of the protons.

The ¹³C NMR spectrum would complement the proton data, providing signals for each unique carbon atom. This would allow for the confirmation of the molecular backbone, including the quaternary carbons within the aromatic rings.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H | 8.0 - 8.5 | s | N/A |

| Pyrimidine-NH₂ | 7.0 - 7.5 | br s | N/A |

| Thiazolium-H | 9.0 - 9.5 | s | N/A |

| Methylene Bridge (-CH₂-) | 5.0 - 5.5 | s | N/A |

| Thiazole-CH₃ | 2.0 - 2.5 | s | N/A |

| Hydroxyethyl (-CH₂-CH₂OH) | 3.5 - 4.0 | t | ~6.0 |

| Hydroxyethyl (-CH₂-CH₂OH) | 2.8 - 3.2 | t | ~6.0 |

| Hydroxyl (-OH) | 4.5 - 5.0 | br s | N/A |

Note: The data in this table is illustrative and represents expected values based on the chemical structure, not published experimental results.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, IR spectroscopy would clearly identify the presence of key functional groups. For instance, a broad absorption band in the 3200-3500 cm⁻¹ region would be indicative of the O-H stretching vibration from the hydroxyethyl group and N-H stretching from the amino group. Stretching vibrations associated with the C=C and C=N bonds of the pyrimidine and thiazolium rings would be expected in the 1500-1650 cm⁻¹ range. sfu.caresearchgate.net The C-S bond of the thiazole ring would also produce a characteristic, though weaker, absorption. researchgate.net

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds and symmetric vibrations of the aromatic rings. researchgate.net Analysis of the Raman spectrum would aid in confirming the structure of the heterocyclic ring systems. sfu.caresearchgate.net

Illustrative IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3500 | O-H Stretch, N-H Stretch | Hydroxyl, Amino |

| 2900 - 3100 | C-H Stretch | Aromatic/Aliphatic |

| 1600 - 1660 | C=N Stretch, C=C Stretch | Pyrimidine/Thiazolium Rings |

| 1400 - 1500 | N-H Bend | Amino |

| 1000 - 1200 | C-O Stretch | Alcohol |

| 600 - 800 | C-S Stretch | Thiazole Ring |

Note: The data in this table is illustrative and represents expected values based on the chemical structure, not published experimental results.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The pyrimidine and thiazolium rings of this compound constitute its primary chromophores.

The UV-Vis spectrum of thiamine hydrochloride in an acidic mobile phase typically shows an absorption maximum around 246 nm. sielc.com It is expected that this compound would exhibit a similar absorption profile, with a strong absorption band in the 240-270 nm range corresponding to the π → π* transitions within the conjugated heterocyclic systems. researchgate.net Subtle shifts in the absorption maximum (λ_max) could occur due to the structural modification. This technique is also valuable for studying how the molecule interacts with other species, such as metal ions, which can lead to shifts in the absorption spectrum. acs.org

Illustrative UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

| λ_max 1 | ~245 nm |

| λ_max 2 | ~265 nm |

| Molar Absorptivity (ε) at λ_max 1 | > 10,000 L mol⁻¹ cm⁻¹ |

Note: The data in this table is illustrative and represents expected values based on the parent compound thiamine, not published experimental results for this compound.

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction techniques are the gold standard for determining the arrangement of atoms within a crystalline solid, providing definitive information on the three-dimensional structure and packing of molecules.

Single-crystal X-ray diffraction (SCXRD) analysis, if a suitable single crystal can be grown, would provide the absolute and unambiguous three-dimensional structure of this compound. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

The resulting crystal structure would reveal the planarity of the pyrimidine and thiazolium rings and the orientation of the hydroxyethyl side chain relative to the thiazolium ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the amino group, and the chloride counter-ions, which dictate the crystal packing.

Illustrative Crystallographic Data Table

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 7.8 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 1465 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is for illustrative purposes to show the type of information obtained from SCXRD and does not represent actual experimental data for this compound.

Powder X-ray diffraction (PXRD) is a critical tool for analyzing the bulk properties of a crystalline solid. The PXRD pattern is a unique fingerprint for a specific crystalline phase. This analysis would be used to confirm the phase identity and purity of a synthesized batch of this compound.

Crucially, PXRD is the primary technique used to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. The technique is also highly effective for identifying and characterizing different hydrated or solvated forms of the compound, as the inclusion of water or solvent molecules into the crystal lattice alters the unit cell dimensions and results in a different diffraction pattern. researchgate.net Studies on the related thiamine chloride hydrochloride have shown that it can exist in different forms depending on its hydration state. researchgate.netmdpi.com

Illustrative Powder X-ray Diffraction Peak List

| Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.71 | 70 |

| 21.1 | 4.21 | 85 |

| 25.5 | 3.49 | 50 |

| 28.3 | 3.15 | 60 |

Note: This table presents an example of a PXRD peak list and does not represent measured data for this compound.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure and stability of thiamine salts are significantly influenced by intricate hydrogen bonding networks and other intermolecular interactions. In solvates of Thiamine Hydrochloride (THCl), such as the monomethanolate and nonstoichiometric hydrate, the hydrogen-bonding network is a critical determinant of the crystal lattice's integrity. researchgate.net These networks involve the various functional groups of the thiamine cation, the chloride anion, and any solvent molecules present.

Key interactions observed in thiamine-based organic salts include classical hydrogen bonds and H···H interactions. nsf.gov For instance, cation-cation interactions can occur, linked through N—H···O hydrogen bonds, forming linear arrangements or pocket-like structures. nsf.gov The incorporation of solvent molecules, like water in hydrates, modifies this intricate H-bonding network, leading to distinct crystal structures compared to anhydrous forms. nih.gov Van der Waals interactions also play a major role in the crystal packing of related compounds. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. For complex systems like thiamine and its analogues, these methods can offer insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and DFTB Calculations for Electronic Structure and Stability

DFT and the semi-empirical Density Functional Tight Binding (DFTB) methods are widely used to study the electronic structure and relative stability of molecular solids. For Thiamine Hydrochloride (THCl) hydrates, periodic DFT calculations have been successfully employed to understand their behavior and relative stability. nih.govnih.gov These quantum chemical calculations can explain differences in the stability of various solid forms and interpret spectral changes observed upon hydration or dehydration. nih.govmdpi.com

Calculations are typically performed using programs like CASTEP or DFTB+, employing exchange-correlation functionals such as PBE with dispersion corrections (e.g., Tkatchenko–Scheffler) to accurately model intermolecular forces. mdpi.com Such studies on THCl hydrates have helped to explain their dehydration behavior and the instability of certain anhydrous forms, which can lead to amorphization. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

MD simulations are crucial for understanding how water molecules interact within the crystal lattice and how their removal affects structural integrity. mdpi.com They can also help explain the averaging of NMR signals due to molecular motion. mdpi.com

Applying MD simulations to this compound would allow for an exploration of its conformational landscape and the dynamics of its solvation. The smaller steric profile of the nor-compound might allow for different stable conformations or altered dynamics of surrounding solvent molecules. These simulations could predict how changes in hydration affect its structure and whether it is prone to amorphization upon dehydration, similar to certain thiamine hydrochloride forms. mdpi.com

GIPAW NMR Calculations for Solid-State NMR Spectral Interpretation

Solid-state NMR (ssNMR) is a powerful technique for characterizing crystalline and amorphous solids. The interpretation of complex ssNMR spectra can be greatly aided by quantum chemical calculations. The Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, is highly effective for calculating NMR parameters in periodic systems with all-electron accuracy. mdpi.comaps.org

For Thiamine Hydrochloride, GIPAW calculations have been instrumental in assigning chemical shifts in experimental ¹³C CP MAS NMR spectra. mdpi.com For example, calculations helped to resolve and assign the overlapping peaks of two carbon atoms (C8 and C9) in the experimental spectrum, attributing the observed averaging to molecular dynamics. mdpi.com The process involves computing theoretical chemical shielding constants (σ_iso) and converting them to chemical shifts (δ_iso) for comparison with experimental data. mdpi.com

For this compound, GIPAW calculations would be essential for interpreting its ssNMR spectrum. The absence of the 2'-methyl group would lead to predictable changes in the ¹³C spectrum, including the disappearance of the methyl carbon signal and shifts in the signals of adjacent pyrimidine ring carbons. GIPAW calculations could precisely predict the new spectral pattern, confirming the structure and providing a detailed picture of the electronic environment of each atom in the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

In various organic salts of thiamine, Hirshfeld analysis has been used to evaluate the structural impact of different anions and to understand cation-cation and cation-anion interactions. nsf.gov The analysis reveals that interactions such as hydrogen bonding and van der Waals forces are dominant in the crystal packing. mdpi.com

A Hirshfeld analysis of this compound would provide a detailed quantitative comparison of its intermolecular interaction profile with that of thiamine. The fingerprint plots would likely show similar dominant interactions (O···H, H···H, etc.), but the relative contributions might differ. The region around the pyrimidine ring, lacking the methyl group, would show a different contact pattern, potentially allowing for stronger or more numerous interactions with adjacent molecules, which could be clearly visualized and quantified with this method.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. rug.nl This method is crucial in drug discovery and for understanding ligand-protein interactions. Docking studies on thiamine and its analogues have been performed to predict their binding affinity to various thiamine-binding proteins and enzymes. rug.nlnih.gov These studies use scoring functions to estimate the Gibbs free energy of binding, helping to rank potential binders and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex. rug.nlresearchgate.net For example, docking studies showed that thiamine forms hydrogen bonds with residues like ASP:415, HIS:513, and LYS:454 in the angiotensin-converting enzyme (ACE), with a calculated binding energy of -6.7 kcal/mol. nih.gov

Molecular docking could be used to predict the binding affinity of this compound to known thiamine-dependent proteins, such as the thiamine pyrophosphate (TPP) riboswitch or thiamine-dependent enzymes. The absence of the 2'-methyl group would be the key variable. Docking simulations would reveal whether this group is critical for binding. It might be that the methyl group contributes to binding through favorable hydrophobic interactions, or conversely, that its absence in the 'nor' compound reduces steric clash and allows for a tighter fit in the binding pocket. The results, summarized in a data table, would predict whether this compound could act as an agonist or antagonist at these biological targets.

Table of Predicted Binding Affinities and Interactions for Thiamine Analogues This table is illustrative, based on typical outputs from molecular docking studies as described in the literature for thiamine. Specific values for 2'-Nor Thiamine would require a dedicated computational study.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| Thiamine | Angiotensin-Converting Enzyme (ACE) | -6.7 nih.gov | ASP:415, HIS:513, LYS:454 nih.gov | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| Thiamine | Prion Protein | - | Tyr150, Asp147 researchgate.net | π-stacking, Hydrogen Bonding researchgate.net |

| 2'-Nor Thiamine | Thiamine Pyrophosphokinase | (Predicted) | (Predicted) | (Predicted) |

| 2'-Nor Thiamine | Pyruvate (B1213749) Dehydrogenase | (Predicted) | (Predicted) | (Predicted) |

Biochemical Activity and Mechanistic Insights of 2 nor Thiamine Hydrochloride Salt

Comparative Analysis of Coenzyme-Dependent Enzyme Interactions

Thiamine (B1217682) analogs can exert their effects by inhibiting ThDP-dependent enzymes, disrupting thiamine uptake, or blocking the phosphorylation of thiamine to its active ThDP form. nih.gov Analogs like 2'-Nor Thiamine, once phosphorylated, can bind to the active sites of these enzymes, leading to their inactivation. nih.gov

The Pyruvate (B1213749) Dehydrogenase Complex (PDHC) is a critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. cornell.edumdpi.com The activity of PDHC is heavily dependent on ThDP. nih.gov Thiamine analogs can interfere with PDHC function, leading to impaired carbohydrate metabolism. oregonstate.edu For instance, some mutations in the PDHC enzyme reduce its affinity for ThDP, a condition that can sometimes be managed with thiamine supplementation. nih.gov While specific studies on 2'-Nor Thiamine's direct effect on PDHC are limited, it is plausible that as a thiamine analog, it could modulate PDHC activity, likely through competitive inhibition with ThDP at the coenzyme binding site.

The 2-Oxoglutarate Dehydrogenase Complex (OGDHC) is another key ThDP-dependent enzyme complex in the citric acid cycle, responsible for the conversion of 2-oxoglutarate to succinyl-CoA. cornell.edumdpi.com Reduced OGDHC activity due to thiamine deficiency can have significant metabolic consequences. nih.gov Thiamine analogs, such as oxythiamine (B85929), have been shown to competitively inhibit OGDHC. nih.gov It is reasonable to infer that 2'-Nor Thiamine, upon conversion to its diphosphate form, would similarly interact with and potentially inhibit OGDHC, thereby affecting cellular energy production. The functional interplay between OGDHC and thiamine metabolism is a critical aspect of cellular homeostasis. nih.gov

Transketolase (TK) is a ThDP-dependent enzyme that plays a central role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). cornell.edunih.gov This pathway is essential for the synthesis of nucleotide precursors and for the production of NADPH, a key reductant in biosynthetic processes and antioxidant defense. cornell.edu The interaction between ThDP and transketolase is a multi-stage process involving conformational changes in the enzyme. nih.gov Thiamine antagonists can inhibit TK activity, disrupting the PPP. For example, the thiamine antagonist oxythiamine has been used to study the role of TK in various cellular processes. nih.govmdpi.com Given its structural similarity to thiamine, 2'-Nor Thiamine is expected to interact with transketolase, likely inhibiting its function and impacting the metabolic flux through the PPP.

| Enzyme | Ligand | K_m (µM) | K_i (µM) | Organism/Tissue |

|---|---|---|---|---|

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Thiamine Diphosphate (ThDP) | 6.7 (with Mg²⁺) | - | Bovine Adrenals |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Thiamine Diphosphate (ThDP) | 33 (with Mn²⁺) | - | Bovine Adrenals |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Oxythiamine Diphosphate | - | ~30 | Bovine Adrenals |

| Thiamine Pyrophosphokinase | Pyrithiamine (B133093) | - | 2-3 | - |

| Thiamine Pyrophosphokinase | Oxythiamine | - | 4200 | - |

Mechanisms of Enzyme Inhibition or Activation

Thiamine analogs primarily function as inhibitors of ThDP-dependent enzymes. nih.gov The mechanism of inhibition is often competitive, where the analog vies with the natural coenzyme, ThDP, for binding to the enzyme's active site. nih.gov

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate or coenzyme, binds to the active site of an enzyme and prevents the binding of the actual substrate or coenzyme. nih.gov Thiamine analogs, including what would be expected of 2'-Nor Thiamine, are typically phosphorylated within the cell to their diphosphate form. nih.gov This phosphorylated analog then competes with ThDP for the coenzyme binding site on enzymes like PDHC, OGDHC, and TK. nih.govnih.gov The effectiveness of a competitive inhibitor is quantified by its inhibition constant (K_i), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower K_i value indicates a more potent inhibitor.

Studies on other thiamine analogs provide a framework for understanding how 2'-Nor Thiamine likely functions. For example, oxythiamine diphosphate acts as a competitive inhibitor for OGDHC. nih.gov The structural modification in 2'-Nor Thiamine would influence its binding affinity for the active sites of ThDP-dependent enzymes, thereby determining its potency as a competitive inhibitor.

| Enzyme | Inhibitor | Type of Inhibition | I₅₀ (µM) | Organism/Tissue |

|---|---|---|---|---|

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Oxythiamine Diphosphate | Competitive | 24 | European Bison Heart |

Insufficient Scientific Data Available for a Comprehensive Review of 2'-Nor Thiamine Hydrochloride Salt

A thorough investigation into the biochemical activities and mechanistic insights of the chemical compound this compound reveals a significant lack of publicly available scientific literature. While the compound is available from various chemical suppliers, detailed research findings on its specific interactions with enzymes and its metabolic effects, as requested, are not sufficiently documented in accessible scholarly articles or databases. Consequently, a comprehensive and scientifically accurate article adhering to the specified detailed outline cannot be generated at this time.

The available information is largely limited to basic chemical identifiers such as CAS numbers and molecular formulas. Some sources identify this compound as an impurity of Thiamine, with references to publications from 1982 and 1992. However, the full texts of these articles, which might contain relevant data, are not readily accessible.

Without dedicated research studies on the non-competitive and mixed-type inhibition kinetics, allosteric modulation of enzyme activity, or the irreversible binding mechanisms of this compound, any attempt to detail these aspects would be speculative. Similarly, information regarding its interaction with thiamine metabolic enzymes, such as its potential as a substrate or inhibitor for Thiamine Pyrophosphokinase (TPK) and its effects on phosphatase-mediated thiamine dephosphorylation, is not present in the available search results. Furthermore, its antagonistic and anti-metabolite properties have not been specifically elucidated in the public domain.

To provide a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables" as instructed, peer-reviewed research focusing specifically on the biochemical properties of this compound is essential. In the absence of such dedicated scientific literature, the generation of the requested article with the required level of detail and adherence to the strict outline is not feasible.

Antagonistic and Anti-Metabolite Properties

Induction of Thiamine Deficiency Phenotypes in Model Systems

To understand how such an effect might be measured, researchers would typically utilize established model systems, as outlined in the table below.

| Model System | Typical Thiamine Deficiency Phenotypes Observed |

| Rodents (Rats, Mice) | Neurological signs (ataxia, convulsions), weight loss, cardiac hypertrophy, decreased activity of thiamine-dependent enzymes. |

| Avian (Pigeons, Chickens) | Polyneuritis (retraction of the head, convulsions), anorexia, weight loss. |

| Zebrafish (Danio rerio) | Developmental abnormalities, cardiac edema, impaired motor function. |

| Yeast (Saccharomyces cerevisiae) | Growth arrest, accumulation of pyruvate, reduced ethanol production. |

Future research would need to systematically administer this compound to these or similar model systems and monitor for the emergence of such deficiency-related pathologies to ascertain its antagonistic properties.

Interference with Endogenous Thiamine Metabolism

The primary mechanism by which thiamine analogs interfere with thiamine's biological function is by competing with it for enzymatic binding sites or by disrupting its transport and phosphorylation. The active form of thiamine, thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in carbohydrate and amino acid metabolism.

Key Thiamine-Dependent Enzymes:

| Enzyme | Metabolic Pathway | Function |

| Pyruvate dehydrogenase complex | Glycolysis/Citric Acid Cycle | Converts pyruvate to acetyl-CoA. |

| α-Ketoglutarate dehydrogenase complex | Citric Acid Cycle | Converts α-ketoglutarate to succinyl-CoA. |

| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars. |

| Branched-chain α-keto acid dehydrogenase complex | Amino Acid Catabolism | Catabolism of leucine, isoleucine, and valine. |

For this compound to interfere with thiamine metabolism, it would likely need to be recognized and processed by the same cellular machinery as thiamine. This could involve:

Inhibition of Thiamine Transporters: Competition for uptake into cells.

Inhibition of Thiamine Pyrophosphokinase: The enzyme that converts thiamine to its active form, TPP.

Competition for the TPP Binding Site on Dependent Enzymes: Acting as a competitive inhibitor.

Direct experimental evidence, such as enzymatic assays measuring the effect of this compound on the activity of these key enzymes, is necessary to confirm and quantify its interference with endogenous thiamine metabolism. To date, such specific research on this particular salt is not prominently documented.

Role of Bacterial Thiaminases in Thiamine Analog Degradation/Antagonism

Thiaminases are enzymes, often produced by bacteria, that degrade thiamine, rendering it inactive. There are two main types of thiaminases:

Thiaminase I: Catalyzes the displacement of the thiazole ring of thiamine with a nucleophile.

Thiaminase II: Catalyzes the hydrolysis of the bond between the pyrimidine (B1678525) and thiazole rings.

The interaction between thiaminases and thiamine analogs is a critical area of study. It is plausible that bacterial thiaminases could recognize and degrade this compound, potentially mitigating any antagonistic effects it might have. Conversely, if this compound is a poor substrate for or an inhibitor of thiaminases, it could persist and exert its biological effects.

Research in this area would involve incubating this compound with purified thiaminases or with bacterial cultures known to produce these enzymes. The degradation of the compound or any inhibitory effects on thiaminase activity would then be measured. Currently, specific studies on the interaction between bacterial thiaminases and this compound are lacking.

Chemical Stability and Degradation Kinetics of 2 nor Thiamine Hydrochloride Salt

Degradation Pathways and Reaction Products

The degradation of thiamine (B1217682) hydrochloride is a complex process that can proceed through various pathways, largely dependent on the surrounding environmental conditions such as pH, temperature, and the presence of light or oxidizing agents. These pathways lead to the formation of numerous degradation products, affecting the compound's integrity and efficacy.

Identification of Degradation Products via Chromatography and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to quantify the degradation of thiamine hydrochloride over time. nih.govdigitellinc.com By monitoring the decrease in the parent compound's peak and the emergence of new peaks, researchers can track the progress of degradation. Different peak patterns observed in HPLC chromatograms under varying conditions, such as different pH levels, suggest the operation of distinct degradation pathways and the formation of different products. nih.gov

For the structural elucidation of these degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. researchgate.net Mass spectrometry provides mass-to-charge ratio (m/z) information, which helps in identifying the molecular weights of the degradation products and their fragments. For instance, an oxidative degradation product of thiamine has been characterized with an m/z value of 351.1604. researchgate.net Other identified volatile degradation products from heated thiamine solutions include hydrogen sulfide, 2-methylfuran, 2-methylthiophene, and 4-methyl-5-(β-hydroxyethyl)thiazole.

Mechanisms of Hydrolytic Degradation

The hydrolytic degradation of thiamine hydrochloride is significantly influenced by pH. The hydrolysis mechanism for thiamine generally proceeds via the opening of the thiazole ring. rsc.org In solutions with a pH of 6.0 or below, the primary cleavage of the thiamine molecule occurs at the methylene bridge connecting the thiazole and pyrimidine (B1678525) rings. This leads to the formation of 4-methyl-5-(β-hydroxyethyl)thiazole as a major sulfur-containing degradation product.

Influence of Environmental Factors on Stability

Environmental conditions play a crucial role in the stability of thiamine hydrochloride. The rate and pathway of degradation are highly dependent on factors such as pH and temperature.

pH-Dependent Stability Profiles and Reaction Kinetics

The stability of thiamine hydrochloride is markedly dependent on the pH of the solution. It is significantly more stable in acidic conditions (pH 3) than in neutral (pH 6) or alkaline solutions. nih.govresearchgate.net The degradation of thiamine generally follows pseudo-first-order kinetics. d-nb.info

At a pH of 6, the stability of thiamine is also dependent on its initial concentration, with higher concentrations leading to an increased reaction rate constant. nih.govresearchgate.net In contrast, at pH 3, the reaction rate constant is not significantly dependent on the initial concentration. nih.govresearchgate.net This difference in behavior is attributed to different degradation pathways being dominant at different pH levels. nih.gov

Table 1: pH-Dependent Stability of Thiamine Hydrochloride

| pH | Relative Stability | Concentration Dependence of Reaction Rate |

|---|---|---|

| 3 | High | Independent of initial concentration |

| 6 | Low | Dependent on initial concentration (higher rate at higher concentration) |

Temperature Effects and Activation Energy Determination

Temperature is another critical factor affecting the stability of thiamine hydrochloride, with higher temperatures accelerating the degradation process. ubc.ca The effect of temperature on the reaction rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and temperature. d-nb.info

The activation energy for the degradation of thiamine hydrochloride has been determined in various studies. In acidic solutions (pH 3), the activation energy is generally higher (21–27 kcal/mol) than in neutral solutions (pH 6), where it ranges from 18–21 kcal/mol. nih.govresearchgate.net A higher activation energy indicates a greater sensitivity of the reaction rate to changes in temperature and also suggests a different degradation pathway. nih.gov

Table 2: Activation Energies for Thiamine Hydrochloride Degradation

| Solution pH | Activation Energy (Ea) (kcal/mol) |

|---|---|

| 3 | 21–27 |

| 6 | 18–21 |

Impact of Oxygen and Radiation Exposure on 2'-Nor Thiamine Hydrochloride Salt

The specific impact of oxygen and radiation on the stability of this compound has not been extensively documented in publicly available scientific literature. However, the degradation pathways of thiamine and its derivatives are known to be influenced by oxidative stress and photosensitivity. Thiamine and its analogs are susceptible to degradation upon exposure to oxygen and certain types of radiation, such as UV light.

In the presence of oxygen, thiamine can undergo oxidative degradation, leading to the formation of various breakdown products, including thiochrome and thiamine disulfide. This process can be accelerated by factors such as increased temperature, alkaline pH, and the presence of metal ions. While direct experimental data for this compound is not available, it is reasonable to infer that its structural similarity to thiamine would make it susceptible to similar oxidative degradation mechanisms.

Exposure to radiation, particularly UV light, is a known factor in the degradation of many organic molecules, including thiamine. Photodegradation can lead to the cleavage of chemical bonds and the formation of reactive intermediates, ultimately resulting in a loss of the compound's integrity. Studies on thiamine have shown that it is sensitive to UV radiation. Given the shared core structure, this compound is also likely to exhibit sensitivity to radiation, although the specific kinetics and degradation products would require experimental verification.

Due to the absence of specific studies on this compound, a definitive quantitative analysis of its stability under oxygen and radiation exposure cannot be provided at this time. Further research is necessary to elucidate the specific degradation kinetics and pathways for this particular thiamine derivative.

Comparative Stability with Other Thiamine Salts and Derivatives

Kinetic Comparison with Thiamine Mononitrate and Thiamine Chloride Hydrochloride

The degradation of both Thiamine Mononitrate and Thiamine Chloride Hydrochloride in solution has been found to follow first-order reaction kinetics nih.gov. The stability of these salts is significantly influenced by factors such as temperature and pH.

In a comparative study, Thiamine Mononitrate was found to degrade significantly faster than Thiamine Chloride Hydrochloride at all tested concentrations and temperatures nih.gov. For instance, in 27 mg/mL solutions stored at 80°C for five days, only 32% of the initial Thiamine Mononitrate remained, whereas 94% of the Thiamine Chloride Hydrochloride was still present nih.gov. This difference in stability is attributed to the solution's pH, with Thiamine Chloride Hydrochloride creating a more acidic environment where thiamine is more stable nih.gov.

The activation energies for the degradation of these salts also differ, suggesting different degradation pathways. For Thiamine Mononitrate, the activation energy is reported to be in the range of 21–25 kcal/mol, while for Thiamine Chloride Hydrochloride, it is between 21–32 kcal/mol nih.gov.

While no specific kinetic data for this compound is available, its stability as a hydrochloride salt might be expected to be more aligned with that of Thiamine Chloride Hydrochloride than Thiamine Mononitrate, particularly concerning its behavior in solution and the resulting pH. However, this remains a postulation pending experimental evidence.

Interactive Data Table: Comparative Degradation of Thiamine Salts at 80°C

| Compound | Initial Concentration (mg/mL) | Time (days) | Temperature (°C) | Remaining (%) |

| Thiamine Mononitrate | 27 | 5 | 80 | 32 |

| Thiamine Chloride Hydrochloride | 27 | 5 | 80 | 94 |

Note: Data for this compound is not available.

Solubility and Solution Behavior in Diverse Media

The solubility and behavior in solution are critical factors influencing the stability of thiamine salts. Thiamine Chloride Hydrochloride is known for its high solubility in water, which makes it suitable for use in liquid formulations stackexchange.com. In contrast, Thiamine Mononitrate is less hygroscopic and is often preferred for dry product formulations stackexchange.com.

The pH of the resulting solution is a key determinant of thiamine stability. Thiamine is most stable in acidic conditions, typically below a pH of 6.0 d-nb.info. The dissolution of Thiamine Chloride Hydrochloride results in a more acidic solution (pH 1.12–3.59 in one study) compared to Thiamine Mononitrate (pH 5.36–6.96 in the same study), which contributes to its greater stability in solution nih.gov.

Information regarding the solubility and solution behavior of this compound is not detailed in the available literature. As a hydrochloride salt, it is anticipated to be water-soluble. The resulting pH of its aqueous solution would likely be acidic, which, based on the behavior of Thiamine Chloride Hydrochloride, would theoretically contribute to its stability in aqueous media. However, without empirical data, any direct comparison of its solubility and solution behavior with Thiamine Mononitrate and Thiamine Chloride Hydrochloride would be speculative.

Interactive Data Table: pH of Thiamine Salt Solutions

| Compound | Concentration Range (mg/mL) | pH Range |

| Thiamine Mononitrate | 1 - 27 | 5.36 - 6.96 |

| Thiamine Chloride Hydrochloride | 1 - 500 | 1.12 - 3.59 |

Note: Data for this compound is not available.

Advanced Research Methodologies for 2 nor Thiamine Hydrochloride Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of thiamine (B1217682) and its derivatives, providing robust methods for separation and quantification from complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of thiamine and its analogs due to its versatility and efficiency. nih.gov Reversed-phase HPLC (RP-HPLC) on a C18 column is a common approach for separation. nih.gov

Detection Modes:

UV-Vis Detection: The pyrimidine (B1678525) ring in the thiamine structure allows for direct spectrophotometric detection. nih.gov The maximum absorbance is typically around 245-248 nm. nih.govumin.ac.jp While direct UV detection is useful, its specificity can be limited in complex samples due to shared absorbance ranges with other compounds. nih.gov Calibration based on UV absorbance is considered a suitable method for routine purity testing in laboratory settings. umin.ac.jp

Fluorescence Detection: This is the most sensitive and specific method for thiamine analysis. austinpublishinggroup.com Since thiamine and its analogs are not naturally fluorescent, a pre- or post-column derivatization step is required. scispace.com The standard procedure is the thiochrome method, where the thiamine molecule is oxidized in an alkaline solution by an agent like potassium ferricyanide to form the highly fluorescent thiochrome derivative. scispace.comumin.jp The resulting compound is then detected with an excitation wavelength of approximately 367 nm and an emission wavelength of around 435 nm. scirp.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and structural information, making it invaluable for identifying thiamine derivatives and their degradation products. nih.gov Techniques like electrospray ionization (ESI) are used, and the mass spectrometer can be operated in selected reaction monitoring (SRM) mode for precise quantification. nih.gov

Below is a table summarizing typical HPLC parameters used for the analysis of thiamine and its analogs.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6mm x 150mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol, acetonitrile). Ion-pairing reagents like sodium-1-hexanesulfonate may be added to improve peak shape. nih.govresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min nih.govresearchgate.net |

| UV-Vis Detection | 245 - 248 nm nih.govumin.ac.jp |

| Fluorescence Detection | Excitation: ~367 nm, Emission: ~435 nm (after conversion to thiochrome) scirp.org |

| MS Detection | Electrospray Ionization (ESI) in positive ion mode nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

The thiamine molecule can degrade under certain conditions, such as exposure to heat, leading to the formation of various volatile and semi-volatile compounds. acs.org Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the ideal technique for identifying these volatile degradation products. The analysis involves separating the volatile compounds in the gas phase on a capillary column, followed by detection and identification by a mass spectrometer. This methodology is critical for stability studies of pharmaceutical formulations and for understanding flavor and off-flavor development in food products containing thiamine. acs.org

Spectrophotometric and Fluorometric Assay Development

Beyond chromatography, direct spectrophotometric and fluorometric assays offer rapid and cost-effective methods for quantifying thiamine analogs.

Development of Sensitive and Specific Assays for 2'-Nor Thiamine Analogs

Spectrophotometric Assays: These methods rely on chemical reactions that produce a colored product. nih.gov An indirect, sensitive spectrophotometric method involves the formation of a mercaptide by thiamine with a known excess of silver ions; the unreacted silver is then complexed to form a colored product whose absorbance decreases linearly with increasing thiamine concentration. nih.gov Another approach is based on the reaction of the analog with reagents like 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) in an alkaline medium to form a colored adduct. semanticscholar.org The development of such assays requires optimizing parameters like pH, reagent concentration, and reaction time to achieve maximum sensitivity and specificity. Beer's law is typically obeyed over a specific concentration range, allowing for quantification. semanticscholar.org

Fluorometric Assays: As with HPLC, these assays are predominantly based on the oxidation of the thiamine analog to its fluorescent thiochrome derivative. austinpublishinggroup.comnih.gov Various oxidizing agents have been explored, including potassium ferricyanide, mercury(II), and hydrogen peroxide in the presence of catalysts. austinpublishinggroup.comnih.govhoriba.com The development focuses on maximizing the yield of the fluorescent product and enhancing the signal, for instance, by using surfactants. nih.gov The high sensitivity of this method allows for detection at very low concentrations. austinpublishinggroup.com

A comparison of common assay types is presented below.

| Assay Type | Principle | Advantages | Disadvantages |

| Direct UV Spectrophotometry | Measures the natural absorbance of the pyrimidine ring. nih.gov | Simple, rapid, non-destructive. | Low specificity in complex mixtures. nih.gov |

| Colorimetric/Spectrophotometric | Chemical reaction forms a colored product with a specific λmax. nih.govsemanticscholar.org | Good sensitivity, widely available equipment. | May require derivatization steps, potential for interference. nih.gov |

| Fluorometric (Thiochrome) | Oxidation to a highly fluorescent thiochrome derivative. austinpublishinggroup.com | Very high sensitivity and specificity. austinpublishinggroup.com | Requires a chemical oxidation step, thiochrome can be light-sensitive. researchgate.net |

Applications in Reaction Monitoring and Purity Assessment

These developed assays are highly applicable for routine laboratory procedures. They can be used to monitor the progress of a chemical synthesis involving a thiamine analog by tracking the concentration of the reactant or product over time. For purity assessment, a validated HPLC method is often used to determine the percentage of the main compound and to detect any impurities. lgcstandards.com For instance, commercial standards of thiamine and its esters are checked for purity by measuring their absorbance at a specific wavelength (e.g., 248 nm) and comparing it to the expected value based on their known absorptivity. umin.ac.jp

In Vitro Enzymatic Assays for Biochemical Characterization

To understand the biological activity of 2'-Nor Thiamine Hydrochloride Salt and other analogs, in vitro enzymatic assays are essential. The active form of thiamine in biological systems is thiamine diphosphate (ThDP), which serves as a critical cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism. researchgate.netnih.gov

Thiamine analogs can act as competitive inhibitors of ThDP-dependent enzymes. chemrxiv.org An analog may compete with natural thiamine for the enzyme thiamine pyrophosphokinase (TPK), which converts thiamine to ThDP. asm.orgbiorxiv.org Alternatively, if the analog is pyrophosphorylated, it can bind to the cofactor site of a ThDP-dependent enzyme and inhibit its catalytic activity. asm.org

Enzymatic assays are designed to measure the activity of a specific ThDP-dependent enzyme, such as transketolase or pyruvate (B1213749) dehydrogenase, in the presence of varying concentrations of the thiamine analog. asm.orgumw.edu.pl By measuring the rate of the enzymatic reaction, researchers can determine the inhibitory potential of the analog and calculate key parameters like the inhibition constant (Ki). chemrxiv.org These studies are fundamental in fields like drug discovery, for example, in the development of antimicrobial or anticancer agents that target thiamine metabolism. asm.org

The table below shows examples of thiamine analogs and their inhibitory effects on ThDP-dependent enzymes, illustrating the type of data generated from these assays.

| Thiamine Analog | Target Enzyme | Organism | Ki Value (µM) |

| Oxythiamine (B85929) diphosphate | Transketolase | Yeast | ~0.03 nih.gov |

| Pyrithiamine (B133093) diphosphate | Transketolase | Yeast | ~110 nih.gov |

| N3-pyridyl thiamine (N3PT) | Transketolase | Plasmodium falciparum | Potent Inhibitor asm.org |

These in vitro assays provide crucial insights into the mechanism of action and potential biological effects of novel thiamine derivatives like this compound.

Spectrophotometric and Radiometric Methods for Enzyme Activity Measurement

The activity of enzymes that utilize thiamine pyrophosphate (TPP), the active form of vitamin B1, can be precisely measured using spectrophotometric and radiometric assays. These methods are crucial for determining how thiamine analogs like this compound interfere with normal enzymatic function.

Spectrophotometric Assays: These methods rely on monitoring changes in light absorbance resulting from an enzyme-catalyzed reaction. For thiamine-dependent enzymes, this often involves tracking the consumption of a substrate or the generation of a product that absorbs light at a specific wavelength. A common example is the erythrocyte transketolase activity (ETKA) assay, which indirectly measures TPP levels by monitoring the depletion of NADH at 340 nm. cornell.edu The rate of this change is proportional to the enzyme's activity. Another approach involves the Prussian blue reaction, where the reduction of Fe(III) to Fe(II) by thiamine, followed by a reaction with potassium ferricyanide, forms a colored product that can be measured. researchgate.net A simple spectrophotometric method involves the oxidation of thiamine to produce sulphate, which is then precipitated with barium chloride; the resulting turbidity is measured to quantify the thiamine. scispace.comeurjchem.com

Radiometric Assays: These highly sensitive assays use a substrate labeled with a radioactive isotope (e.g., ¹⁴C or ³H). The enzyme's activity is determined by measuring the radioactivity of the product after it has been separated from the unreacted substrate. creative-enzymes.com For instance, the activity of thiaminase, an enzyme that degrades thiamine, can be measured using thiazole-2-¹⁴C thiamine as a substrate. researchgate.netnih.gov The release of ¹⁴CO₂ from carboxyl-labeled substrates is a common technique for assaying decarboxylases. creative-enzymes.com Radiometric methods are often more sensitive and simpler than conventional techniques, providing a direct measure of the reaction rate. creative-enzymes.com

Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC_50)

To quantify the potency of an inhibitor like this compound, two key parameters are determined: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. edx.org It is an empirical value that depends on the experimental conditions, including the concentration of the substrate used. edx.orgncifcrf.gov IC₅₀ values are typically determined by performing a series of experiments with a constant substrate concentration and increasing concentrations of the inhibitor. edx.org The results are plotted to generate a dose-response curve, from which the IC₅₀ value is derived. edx.orgresearchgate.net

The Kᵢ , or inhibition constant, is a more fundamental measure of an inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. edx.orgncifcrf.gov For competitive inhibitors, which bind to the same active site as the substrate, the Kᵢ can be determined through a series of experiments with varying concentrations of both the substrate and the inhibitor. Plotting the observed Michaelis constant (Kₘ) against the inhibitor concentration allows for the calculation of Kᵢ. edx.org The Cheng-Prusoff equation can also be used to convert an IC₅₀ value to a Kᵢ value, provided the Kₘ of the substrate and the substrate concentration used in the IC₅₀ experiment are known. xenotech.com

Studies on various thiamine analogs have demonstrated their inhibitory effects on thiamine-dependent enzymes. For example, oxythiamine pyrophosphate and 3-deazathiamine pyrophosphate have been shown to be competitive inhibitors of the pyruvate dehydrogenase complex (PDHC), with Kᵢ values significantly lower than the Kₘ for the natural coenzyme, TPP. tandfonline.com

Table 1: Inhibition Constants for Selected Thiamine Analogs

Advanced Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio. When coupled with separation techniques like liquid chromatography, it provides a highly sensitive and specific platform for studying the metabolism of compounds like this compound.

LC-MS/MS for Detecting Thiamine Analog Metabolites and Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for analyzing thiamine and its metabolites in biological samples. nih.govnih.govresearchgate.netnvkc.nl The process begins with liquid chromatography, which separates the various compounds in a complex mixture. The separated compounds then enter the mass spectrometer, where they are ionized. In a tandem MS setup, a specific parent ion (corresponding to the compound of interest) is selected, fragmented, and the resulting daughter ions are detected. google.com This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. oup.com

This methodology has been successfully used to simultaneously quantify thiamine, its phosphorylated forms (TMP and TPP), and its precursors in various matrices. nih.govresearchgate.net For instance, a validated LC-MS/MS method can separate and quantify these analytes in less than three minutes. nih.gov Such methods are characterized by simple sample preparation, often involving protein precipitation followed by analysis. nvkc.nloup.com The high resolution of modern mass spectrometers allows for the detection of a wide range of metabolites, enabling a comprehensive profiling of how a thiamine analog is processed in a biological system. nih.gov

Table 2: Example LC-MS/MS Parameters for Thiamine Vitamers

Isotopic Labeling Studies for Metabolic Fate Elucidation (Non-Clinical)

Isotopic labeling is a powerful technique used to trace the metabolic journey of a compound through a biological system. In these non-clinical studies, a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), is incorporated into the structure of the thiamine analog. The labeled compound is then introduced into a model system, such as cell cultures or laboratory animals.

Mass spectrometry is used to track the labeled compound and its metabolites. nih.gov The mass of any metabolite containing the isotope will be shifted by a known amount, allowing for its unambiguous identification against the background of unlabeled endogenous molecules. This approach provides definitive information on metabolic pathways, including the identification of novel metabolites and the rates of metabolic conversion.

For example, studies using deuterated and ¹³C-labeled sugars fed to E. coli have successfully elucidated the biosynthetic pathway of the thiazole moiety of thiamine by measuring the incorporation of the labels into the final product using gas chromatography-mass spectrometry. nih.gov Similarly, a positron emission tomography (PET) tracer, ¹⁸F-deoxy-thiamine, has been used to explore the in vivo metabolism and biodistribution of thiamine, revealing potential unknown metabolic routes. nih.gov By applying these techniques to this compound, researchers can precisely map its absorption, distribution, metabolism, and excretion, providing a complete picture of its metabolic fate.

Q & A

Basic: What are the key considerations for synthesizing 2'-Nor Thiamine Hydrochloride Salt, and how can purity be optimized?

Methodological Answer:

Synthesis of this compound requires careful control of reaction conditions, including pH, temperature, and solvent selection. For example, the synthesis of structurally analogous thiamine derivatives (e.g., benfotiamine) involves hydrochloric acid treatment to form the hydrochloride salt . Purification steps such as crystallization (using ethanol-water mixtures) and chromatography (e.g., ion-exchange columns) are critical for removing impurities like unreacted precursors or byproducts . Analytical techniques like HPLC or capillary electrophoresis (CZE) with UV detection can validate purity, as demonstrated in separations of thiamine hydrochloride and pyridoxine hydrochloride .

Basic: How does the chemical stability of this compound compare to other thiamine salts in aqueous solutions?

Methodological Answer:

Stability studies should assess degradation kinetics under varying pH, temperature, and oxidative conditions. For instance, thiamine hydrochloride degrades faster in alkaline media due to hydrolysis of its thiazole ring, while thiamine mononitrate exhibits higher stability in neutral-to-acidic conditions . For 2'-Nor derivatives, conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Comparative activation energy calculations (Arrhenius plots) can quantify stability differences between salts .

Advanced: How can computational modeling (e.g., DFT) predict dehydration behavior in this compound hydrates?

Methodological Answer:

Density Functional Theory (DFT) simulations can model hydrate structures (e.g., monohydrate vs. hemihydrate) by analyzing hydrogen-bonding networks and lattice energies. For thiamine hydrochloride hydrates, DFT revealed distinct dehydration pathways linked to water molecule coordination . Apply periodic boundary condition (PBC) calculations to predict the thermodynamic stability of 2'-Nor hydrates. Validate with experimental techniques like solid-state NMR or X-ray diffraction to correlate simulated and observed dehydration behaviors .

Advanced: What experimental designs are optimal for studying enzymatic interactions of this compound in metabolic pathways?

Methodological Answer:

Use kinetic isotope effect (KIE) studies to probe enzymatic mechanisms. For example, C-2H-D exchange experiments in thiamine hydrochloride revealed rate constants for proton transfer in coenzyme activation . For 2'-Nor derivatives, employ stopped-flow spectrophotometry to measure transient intermediates in decarboxylation reactions. Pair with mutagenesis studies (e.g., altering active-site residues in thiamine-dependent enzymes) to assess structural impacts on catalytic efficiency .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

Spectrophotometric methods using chromogenic agents like 1,2-naphthoquinone-4-sulfonate (NQS) are cost-effective for quantification in buffered solutions (pH 11.0 optimal for nucleophilic substitution) . For higher sensitivity in biological samples, LC-MS/MS with a C18 column and positive-ion ESI mode provides sub-ppm detection limits. Validate with spike-recovery experiments in matrices like serum or cell lysates to ensure accuracy .

Advanced: How do structural modifications (e.g., 2'-Nor substitution) alter the solubility and bioavailability of thiamine hydrochloride derivatives?

Methodological Answer:

Perform solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility. For bioavailability, use Caco-2 cell monolayers to measure intestinal permeability. Compare with parent compounds: thiamine hydrochloride’s high solubility (248 mg/mL in water) facilitates rapid absorption, while lipophilic derivatives (e.g., benfotiamine) show enhanced membrane diffusion . Molecular dynamics simulations can further elucidate how 2'-Nor substitution affects hydrogen-bonding interactions with transporters .

Basic: What are the critical parameters for formulating this compound in multi-component supplements?

Methodological Answer:

Ensure compatibility with excipients (e.g., avoid alkaline stabilizers that degrade thiamine salts). Use lyophilization for hygroscopic formulations, as thiamine hydrochloride absorbs moisture, accelerating degradation . For liquid formulations, include antioxidants (e.g., EDTA) and buffer to pH 3.5–4.5 to minimize hydrolysis. Analytical validation via USP protocols (e.g., <531> Thiamine Assay) ensures potency retention .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiamine hydrochloride derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Conduct meta-analyses of published data using tools like PRISMA to identify confounding variables. Replicate studies under standardized conditions (e.g., fixed thiamine concentrations, controlled redox environments). For in vivo models, control for dietary thiamine intake and use knockout rodents to isolate derivative-specific effects .

Basic: What protocols ensure accurate quantification of thiamine hydrochloride degradation products during stability studies?

Methodological Answer:

Employ HPLC-DAD with a phenyl-hexyl column (3 µm particle size) and 0.1% formic acid/ACN gradient to separate degradation products like thiochrome and oxythiamine . For real-time monitoring, use Raman spectroscopy with PCA analysis to detect spectral shifts indicative of hydrolysis or oxidation. Validate against reference standards from pharmacopeial monographs (e.g., USP Thiamine Hydrochloride RS) .

Advanced: What strategies improve the catalytic efficiency of this compound in non-enzymatic systems?

Methodological Answer:

Optimize solvent polarity and co-factor mimicry. For example, thiamine’s catalytic role in benzoin condensation is enhanced in DMSO due to its ability to stabilize zwitterionic intermediates . For 2'-Nor derivatives, test micellar catalysis using CTAB surfactants to concentrate substrates at hydrophobic interfaces. Kinetic profiling (e.g., Eyring plots) can quantify rate enhancements compared to aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.